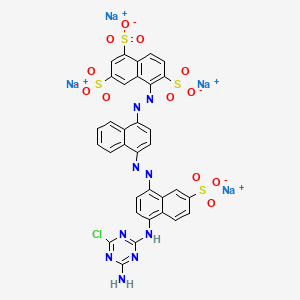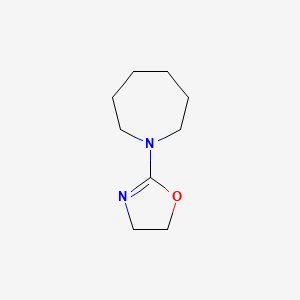
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is a heterocyclic compound that features both an oxazole and an azepane ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the azepane ring is a seven-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates derived from imidazolidinones. This reaction affords diastereoisomeric mixtures of 4,5-dihydro-1,3-oxazoles, which can be separated by flash chromatography and subsequently cleaved to yield enantiomerically pure amino diols .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation of oxazoles with aryl halides using palladium-catalyzed reactions.
Ring-Opening Reactions: Reaction with carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Ring-Opening: Various nucleophiles like carboxylates, amines, and thiols.
Major Products:
Oxidation: Oxazoles.
Substitution: Aryl-substituted oxazoles.
Ring-Opening: Amino diols and other functionalized derivatives.
Applications De Recherche Scientifique
1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, oxazole derivatives have been shown to target enzymes like thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Oxazole Derivatives: Compounds like aleglitazar, ditazole, and mubritinib, which have various biological activities.
Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole, known for their broad range of chemical and biological properties.
Uniqueness: 1-(4,5-Dihydro-1,3-oxazol-2-yl)azepane is unique due to its combination of oxazole and azepane rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse functionalization and application in various fields.
Propriétés
Numéro CAS |
65972-75-0 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
2-(azepan-1-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C9H16N2O/c1-2-4-7-11(6-3-1)9-10-5-8-12-9/h1-8H2 |
Clé InChI |
BLLGNFPOFYJWTH-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


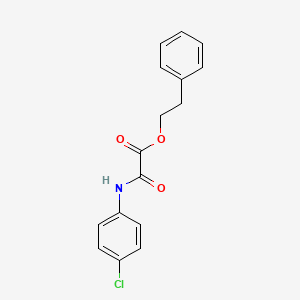
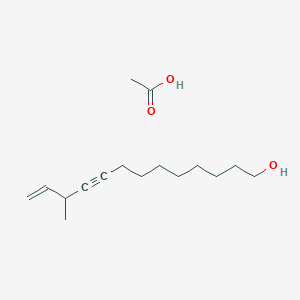
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
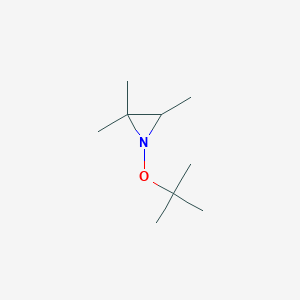
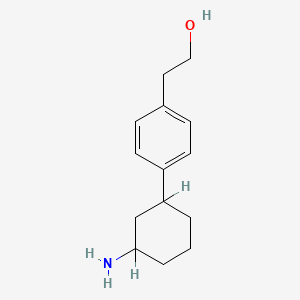
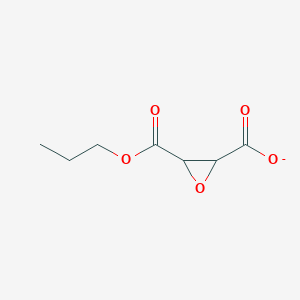
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
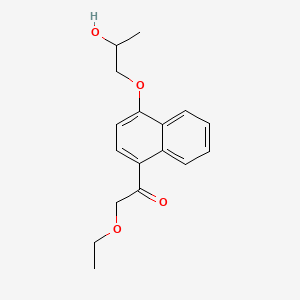

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)
